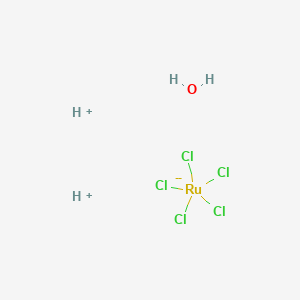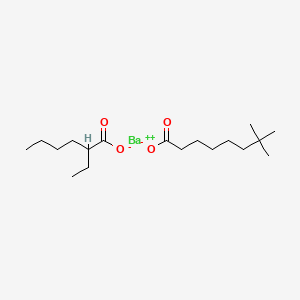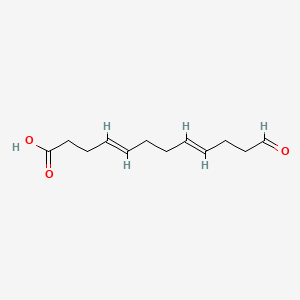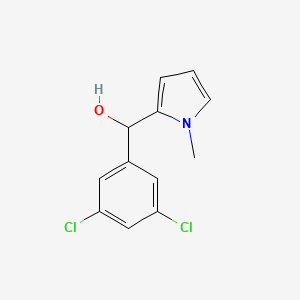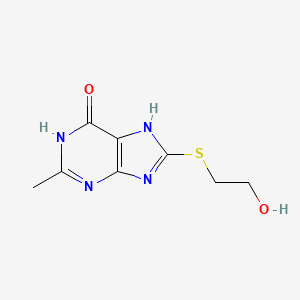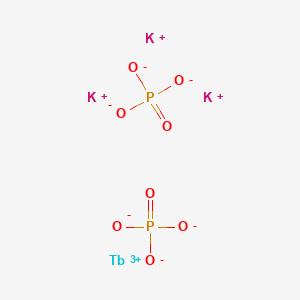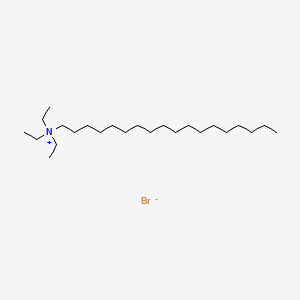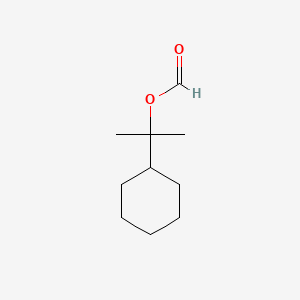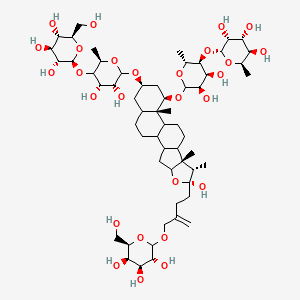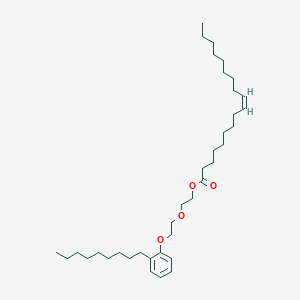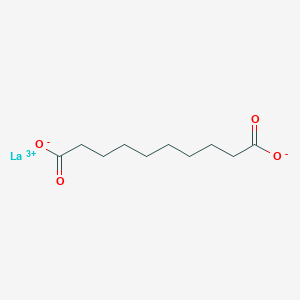
Lanthanum(3+) sebacate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound has the molecular formula C₃₀H₄₈La₂O₁₂ and a molecular weight of 878.506 g/mol . Lanthanum(3+) sebacate is part of the lanthanide series, which are known for their unique optical, catalytic, and magnetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lanthanum(3+) sebacate can be synthesized through a reaction between lanthanum nitrate and sebacic acid in an aqueous solution. The reaction typically involves dissolving lanthanum nitrate in water and then adding sebacic acid under constant stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is filtered, washed, and dried to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of temperature and pH are common practices in industrial settings to achieve consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Lanthanum(3+) sebacate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lanthanum oxide.
Reduction: The compound can be reduced under specific conditions to yield lanthanum metal.
Substitution: This compound can participate in substitution reactions where the sebacate ligand is replaced by other ligands
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various ligands such as halides or phosphates in aqueous or organic solvents
Major Products Formed
Oxidation: Lanthanum oxide (La₂O₃).
Reduction: Lanthanum metal (La).
Substitution: Lanthanum halides or other lanthanum coordination compounds
Aplicaciones Científicas De Investigación
Lanthanum(3+) sebacate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of lanthanum(3+) sebacate involves its ability to form stable complexes with various ligands. In biological systems, it acts as a phosphate binder by forming insoluble lanthanum phosphate complexes, which are excreted from the body without being absorbed . This property is particularly useful in the treatment of hyperphosphatemia, where it helps reduce serum phosphate levels .
Comparación Con Compuestos Similares
Lanthanum(3+) sebacate can be compared with other lanthanide compounds, such as:
Lanthanum carbonate: Also used as a phosphate binder but has different solubility and bioavailability properties.
Lanthanum oxide: Primarily used in industrial applications for its catalytic and optical properties.
Lanthanum chloride: Commonly used in laboratory settings for various chemical reactions.
This compound is unique due to its specific coordination with sebacic acid, which imparts distinct properties and applications compared to other lanthanum compounds .
Propiedades
Número CAS |
25418-93-3 |
|---|---|
Fórmula molecular |
C10H16LaO4+ |
Peso molecular |
339.14 g/mol |
Nombre IUPAC |
decanedioate;lanthanum(3+) |
InChI |
InChI=1S/C10H18O4.La/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14);/q;+3/p-2 |
Clave InChI |
HFYDLMDLOGHHID-UHFFFAOYSA-L |
SMILES canónico |
C(CCCCC(=O)[O-])CCCC(=O)[O-].[La+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



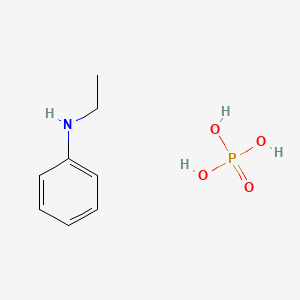
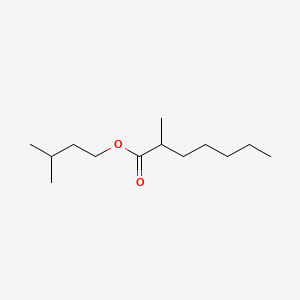
![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine;hydrochloride](/img/structure/B12645077.png)
